molecular formula C12H16N4OS B3434297 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide CAS No. 885460-90-2

4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide

Cat. No.: B3434297
CAS No.: 885460-90-2
M. Wt: 264.35 g/mol
InChI Key: CUWOLOLXNURYBY-UHFFFAOYSA-N
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Description

4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide is a sophisticated spirocyclic building block designed for advanced organic synthesis and pharmaceutical research. Its unique molecular architecture, featuring a spiro-fused ring system decorated with amino, cyano, and mercapto functional groups, makes it a versatile and valuable intermediate for constructing complex molecules. Researchers value this compound for its potential in exploring new chemical spaces in drug discovery campaigns. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the synthesis of targeted libraries for high-throughput screening. Compounds within the 4-amino-5-mercapto-triazole class and related spirocyclic structures have been associated with a range of pharmacological activities in scientific literature, including antimicrobial, anti-inflammatory, and analgesic properties, making them intriguing scaffolds for the development of novel therapeutic agents . This reagent is distributed exclusively for use in laboratory research settings. It is not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

2-amino-1-cyano-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c13-6-7-9(14)16-11(18)8(10(15)17)12(7)4-2-1-3-5-12/h16,18H,1-5,14H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWOLOLXNURYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=C(NC(=C2C(=O)N)S)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149407
Record name 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885460-90-2
Record name 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885460-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide: can undergo various types of chemical reactions, including:

  • Oxidation: : The mercapto group can be oxidized to form a sulfonic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong bases.

Major Products Formed

  • Oxidation: : Sulfonic acid derivatives.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide: has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Derivatives

5-Cyano-4-mercapto-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide (sc-352651)
  • Structural Differences: Replaces the amino group at position 4 with a methyl (-CH₃) group.
  • Its lower price ($197/1 g) may reflect simpler synthesis .
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates (16a/16b)
  • Structural Differences : Features a smaller spiro[4.5]decane core and a benzyl-carboxylate group instead of carboxamide.
  • Synthesis : Prepared via acid hydrolysis of nitriles (e.g., 15a/15b), followed by neutralization and extraction .
  • Implications : The spiro[4.5] system offers reduced conformational flexibility compared to the target compound’s spiro[5.5] core, which may influence bioavailability or receptor binding.

Pyran and Pyrazole Derivatives

Methyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate (sc-354009)
  • Structural Differences : Replaces the spiro[5.5] system with a 4H-pyran ring and introduces a 4-fluorophenyl group.
Pyrazole-1-carboximidamide Derivatives
  • Structural Differences : Include dihydro-pyrazole cores with substituents like methoxy, chloro, or bromo groups (e.g., Compounds 1–11 in ).
  • Implications : The pyrazole ring’s planar structure contrasts with the spirocyclic framework, affecting steric interactions and metabolic stability .

Data Table: Key Structural and Commercial Comparisons

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Price (1 g) Key Features
Target Compound (sc-349116) 3-azaspiro[5.5]undeca C₁₄H₁₆N₄O₂S 320.37 $399 Amino, cyano, mercapto, carboxamide
sc-352651 3-azaspiro[5.5]undeca C₁₅H₁₈N₄O₂S 334.40 $197 Methyl, cyano, mercapto, carboxamide
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate 7-azaspiro[4.5]decane C₁₇H₂₃NO₂·H₂O 305.38 (anhydrous) N/A Benzyl, carboxylate
sc-354009 4H-pyran C₁₈H₁₆FN₃O₅ 397.34 $399 Fluorophenyl, amino, cyano

Research Findings and Implications

Functional Group Contributions

  • Amino (-NH₂): Enhances water solubility and hydrogen-bonding interactions, critical for target engagement.
  • Cyano (-CN): Acts as a hydrogen-bond acceptor and may improve metabolic stability by resisting enzymatic degradation.

Commercial and Practical Considerations

  • The target compound’s higher price compared to sc-352651 reflects the synthetic complexity of introducing the amino group .
  • Structural analogs with fluorophenyl or pyrazole systems (e.g., sc-354009, ) highlight trade-offs between rigidity, lipophilicity, and synthetic accessibility.

Biological Activity

4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide (CAS Number: 885460-90-2) is a complex organic compound characterized by a unique spirocyclic structure. This compound includes functional groups such as an amino group, a cyano group, a mercapto group, and a carboxamide group, which contribute to its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N4OSC_{12}H_{16}N_{4}OS, with a molecular weight of approximately 264.35 g/mol. The structural features of this compound suggest various possible interactions with biological targets, making it a candidate for further research.

The biological activity of 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide is believed to involve its interaction with specific enzymes or receptors within biological systems. The presence of multiple functional groups allows the compound to participate in various chemical reactions, such as oxidation and reduction, which can modulate biological processes.

Biological Activity Overview

Recent studies have highlighted the following potential biological activities:

  • Anticancer Activity : Preliminary investigations have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives related to this compound have shown promising results against various cancer cell lines, demonstrating selective cytotoxicity and the ability to induce apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects in diseases where these enzymes play critical roles.
  • Antioxidant Properties : The mercapto group in the structure is known for its antioxidant capabilities, which could help mitigate oxidative stress in cells.

Anticancer Activity Studies

A study conducted by the National Cancer Institute evaluated several compounds related to 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide against a panel of 60 cancer cell lines. Notably:

  • Compound X demonstrated an IC50 value of 3.37 µM against melanoma cells.
  • Selectivity ratios ranged from 0.7 to 39 across different cancer types, indicating broad-spectrum activity with high selectivity towards leukemia cells.

Mechanistic Insights

Mechanistic studies revealed that certain derivatives of this compound:

  • Induced cell cycle arrest at the S phase.
  • Increased early and late apoptosis markers in treated cells.

These findings suggest that the compound's mechanism of action may involve disruption of normal cell cycle progression and induction of programmed cell death.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound A Similar spirocyclic structureModerate anticancer activity
Compound B Contains additional methyl groupsHigher selectivity towards specific cancer types

This comparative analysis underscores the importance of structural nuances in determining biological activity.

Q & A

Q. What are the standard synthetic routes for 4-amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves spiroannulation reactions using cyclohexanone and malononitrile derivatives in the presence of strong bases like potassium hydroxide or sodium ethoxide in ethanol. Optimization requires factorial design experiments to evaluate variables such as solvent polarity, temperature, and stoichiometric ratios of reagents. For instance, increasing ethanol purity (≥99.8%) can reduce side reactions with water, while maintaining a 1:2 molar ratio of cyclohexanone to malononitrile improves yield . Characterization via 1^1H/13^{13}C NMR and LC-MS is critical to confirm spirocyclic structure formation.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Spectroscopy : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [M+H]+^+ ion at m/z 347.1234). 1^1H NMR (DMSO-d6_6) should show characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 2.5–3.1 ppm (spirocyclic CH2_2 groups), and δ 1.3–1.7 ppm (cyclohexane ring protons).
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity. Residual solvents (e.g., ethanol) are quantified via GC-MS .

Q. How can researchers screen this compound for biological activity, and what assay designs are appropriate for preliminary evaluation?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination over 48–72 hours.
  • Enzyme Inhibition : Test against kinases or proteases via fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To address this:
  • Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulation.
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots. Introduce deuterium at vulnerable positions (e.g., benzylic hydrogens) to prolong half-life.
  • In Vivo Validation : Use xenograft models with LC-MS/MS plasma monitoring to correlate exposure and efficacy .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what software/parameters are validated for this purpose?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR). Set grid boxes covering active sites (e.g., EGFR ATP-binding pocket: 25 Å3^3).
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes.
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate permeability (LogP), bioavailability (Lipinski’s rule), and toxicity (AMES test) .

Q. What synthetic modifications can improve selectivity for specific biological targets, and how are structure-activity relationships (SAR) systematically explored?

  • Methodological Answer :
  • Core Modifications : Replace the cyano group (-CN) with carboxamide (-CONH2_2) to enhance hydrogen bonding.
  • Spiro Ring Expansion : Synthesize analogs with 6-membered spiro rings (e.g., 3-azaspiro[6.5]tridecane) to test steric effects.
  • SAR Workflow :

Synthesize 10–15 analogs with incremental changes (e.g., substituents at positions 2 and 5).

Test against a panel of 3–5 related targets (e.g., kinases, GPCRs).

Use multivariate analysis (PCA or PLS) to correlate structural features with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?

  • Methodological Answer :
  • Variable Screening : Use Design of Experiments (DoE) to test factors like reaction time (12–24 hr), temperature (60–100°C), and catalyst loading (5–10 mol%).
  • Replication : Repeat reactions ≥3 times under identical conditions.
  • Side-Product Analysis : Isolate byproducts via preparative TLC and characterize via NMR to identify competing pathways (e.g., dimerization) .

Experimental Design Tables

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Cyclohexanone/malononitrile5892KOH, ethanol, 18 hr, 80°C
Alternative spiroannulation4288NaOEt, THF, 24 hr, 70°C

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Reactant of Route 2
4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide

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